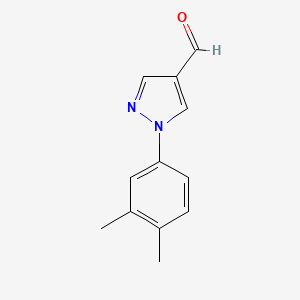

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(5-10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJUGLBVFQAIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document outlines a robust and efficient two-step synthetic pathway, commencing with the synthesis of the core pyrazole structure, 1-(3,4-dimethylphenyl)-1H-pyrazole, via a classical condensation reaction. This is followed by a detailed exploration of the regioselective formylation at the C4 position of the pyrazole ring utilizing the Vilsmeier-Haack reaction. The guide delves into the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols are provided, alongside characterization data and visual representations of the synthetic workflow and reaction mechanisms to ensure clarity and reproducibility.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole derivatives are a prominent class of heterocyclic compounds that feature extensively in pharmaceuticals and agrochemicals due to their diverse biological activities.[1] The pyrazole scaffold is a key pharmacophore in a variety of drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Specifically, pyrazole-4-carbaldehydes serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The aldehyde functionality at the C4 position is particularly amenable to various chemical transformations, making these compounds highly sought-after in drug discovery and development programs.[3]

The target molecule, 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, incorporates a substituted aryl moiety, which can significantly influence the pharmacological profile of derivative compounds. This guide presents a reliable and well-established synthetic route to access this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The formyl group at the C4 position can be installed via an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the method of choice for formylating electron-rich heterocyclic systems like pyrazoles.[4] This leads back to the precursor, 1-(3,4-dimethylphenyl)-1H-pyrazole. This pyrazole can, in turn, be synthesized through the condensation of 3,4-dimethylphenylhydrazine with a suitable three-carbon building block, typically a 1,3-dicarbonyl compound.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole

The initial step involves the construction of the pyrazole ring system. This is achieved through the condensation of 3,4-dimethylphenylhydrazine with a 1,3-dicarbonyl compound. For the synthesis of an unsubstituted pyrazole at the C3 and C5 positions, malondialdehyde or its synthetic equivalents are ideal.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which after another dehydration step, yields the aromatic pyrazole ring.[5]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. This N-aryl-substituted pyrazole carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the aldehyde functionality serves as a key synthetic handle for the elaboration into more complex molecular architectures.[1][2] This document outlines a robust synthetic protocol, details expected analytical and spectroscopic data based on established principles and literature precedents for analogous structures, and discusses the potential applications of this compound in drug discovery and development.

Introduction and Significance

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, while maintaining favorable physicochemical properties such as metabolic stability.[3] The incorporation of an aryl substituent at the N1 position, as in 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, significantly influences the molecule's lipophilicity and conformational preferences, which can be fine-tuned to optimize interactions with biological targets.

The carbaldehyde group at the C4 position is a key feature, offering a reactive site for a multitude of chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. This makes 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate for the synthesis of diverse compound libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, a 3,4-dimethylphenyl substituent at the N1 position of the pyrazole, and a carbaldehyde group at the C4 position.

Caption: Molecular Structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Table 1: Physicochemical Properties of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₂N₂O | - |

| Molecular Weight | 200.24 g/mol | - |

| Appearance | Expected to be a crystalline solid | Analogy to similar compounds[4] |

| Melting Point | Predicted: 100-120 °C | Based on analogous structures[5] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | Analogy to similar compounds[4] |

| logP (predicted) | 2.5 ± 0.5 | Computational prediction |

| pKa (predicted) | ~1.5 (pyrazole ring protonation) | Based on pyrazole chemistry |

Synthesis and Purification

The most reliable and widely used method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][6] This reaction involves the formylation of an appropriate hydrazone precursor.

Caption: General workflow for the synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of 3,4-dimethylacetophenone (1 equivalent) in ethanol, add 3,4-dimethylphenylhydrazine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the hydrazone from Step 1 in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C for 4-6 hours.[7]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]

Spectral Analysis

The structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques. The expected data, based on analogous compounds, are presented below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (CHO) singlet at δ 9.8-10.1 ppm. Pyrazole ring protons as singlets at δ 8.0-8.5 ppm. Aromatic protons of the dimethylphenyl ring as multiplets or distinct signals in the δ 7.0-7.8 ppm range. Methyl protons as two singlets at δ 2.2-2.5 ppm.[6] |

| ¹³C NMR | Aldehyde carbonyl carbon at δ 180-185 ppm. Pyrazole ring carbons in the δ 110-150 ppm range. Aromatic carbons of the dimethylphenyl ring in the δ 120-140 ppm range. Methyl carbons at δ 19-22 ppm.[5][8] |

| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde at ~1670 cm⁻¹. C-H stretching of the aldehyde at ~2830 and ~2730 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[5] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 200. Fragmentation may involve the loss of the aldehyde group (CHO, 29 amu) or cleavage of the pyrazole ring.[6] |

Rationale for Spectral Assignments

-

¹H NMR: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The protons on the aromatic pyrazole ring are also in a deshielded environment. The distinct signals for the methyl groups and the aromatic protons of the dimethylphenyl ring will depend on their electronic environment and through-space interactions.

-

¹³C NMR: The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. The carbon atoms of the pyrazole and dimethylphenyl rings will appear in the aromatic region, with their specific shifts influenced by the substitution pattern.

-

IR Spectroscopy: The carbonyl stretch of an aromatic aldehyde is a strong, sharp absorption and is a key diagnostic peak. The C-H stretches of the aldehyde are also characteristic, though sometimes weaker.

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a valuable scaffold for the development of novel therapeutic agents across various disease areas. The pyrazole core is present in drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]

Caption: Potential therapeutic applications derived from the 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde scaffold.

The aldehyde functionality allows for the straightforward synthesis of derivatives such as Schiff bases, hydrazones, and oximes, which can introduce new pharmacophoric features and modulate the biological activity of the parent molecule. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of pyrazole-based compounds for structure-activity relationship (SAR) studies.

Conclusion

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. This guide has provided a detailed overview of its synthesis via the Vilsmeier-Haack reaction, its predicted physicochemical properties, and a thorough analysis of its expected spectral characteristics. The insights provided herein are intended to facilitate the use of this compound in the design and synthesis of novel molecules with potential therapeutic applications. The robust chemistry of the pyrazole core, combined with the reactivity of the aldehyde group, makes this a compound of significant interest for further investigation.

References

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).

- Pandhurnekar, C., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its derivatives. Journal of Advanced Scientific Research.

- 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).

- 1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.

- 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).

- 13C NMR Chemical Shift. (n.d.).

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2012). PMC.

- 1H and 13C NMR study of perdeuterated pyrazoles. (2000).

- Mass Spectrometry - Fragmentation P

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

- Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). JOCPR.

- Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.).

- 1H NMR Chemical Shift. (n.d.).

- mass spectra - fragmentation p

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.

- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.).

- Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. chemimpex.com [chemimpex.com]

- 4. jpsionline.com [jpsionline.com]

- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Mass spectrometry analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We present field-proven methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing the causality behind instrumental choices. Furthermore, this document elucidates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing a robust framework for structural confirmation and identification. The protocols and interpretations herein are designed to establish a self-validating system for the analysis of this compound and its analogues.

Introduction

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] As a synthetic intermediate, its unambiguous structural characterization is paramount to ensure the integrity of downstream applications in drug discovery and material science. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity for determining molecular weight and providing rich structural information through controlled fragmentation.[3] This guide synthesizes established principles of mass spectrometry with specific insights into the fragmentation behavior of pyrazoles and aromatic aldehydes to provide a definitive analytical workflow.

Physicochemical Properties of the Analyte

A precise understanding of the analyte's properties is the first step in method development.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂O | PubChem |

| Molecular Weight | 200.24 g/mol | PubChem[4] |

| Monoisotopic Mass | 200.094963 Da | PubChem[4] |

| Structure | 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | N/A |

Core Principles of Mass Spectrometry

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The process can be universally broken down into three fundamental stages:

-

Ionization: The neutral analyte molecule is converted into a gas-phase ion. The choice of ionization technique is critical; high-energy methods like Electron Ionization (EI) induce extensive fragmentation, providing a detailed molecular "fingerprint," while "soft" techniques like Electrospray Ionization (ESI) typically preserve the intact molecule as a protonated or sodiated species.[5][6]

-

Mass Analysis: The newly formed ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) based on their m/z ratio under the influence of electric or magnetic fields.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.[7]

Recommended Analytical Strategies & Protocols

The choice between Gas and Liquid Chromatography is dictated by the analyte's volatility and thermal stability. For 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, both approaches are viable and provide complementary information.

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the preferred method for generating a reproducible, library-searchable mass spectrum. The analyte possesses sufficient volatility and thermal stability for gas-phase analysis. The use of Electron Ionization (EI) at a standard 70 eV provides extensive, structurally significant fragmentation, which is invaluable for initial identification.[8]

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Injection: Inject 1 µL of the sample solution into the GC inlet using a split or splitless injection mode. A split ratio of 20:1 is a good starting point to avoid column overloading.

-

Chromatographic Separation: Separate the analyte on a capillary column. A mid-polarity column is ideal.

-

Mass Spectrometry: Analyze the eluent using a mass spectrometer operating in EI mode.

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar to mid-polarity stationary phase provides good peak shape for aromatic compounds. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature ramp to ensure elution of the analyte as a sharp peak. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy allows for reproducible fragmentation and library matching. |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |

Strategy 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is an excellent alternative, particularly for confirming the molecular weight with minimal fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated.[9][10][11] This method is also amenable to high-throughput screening and analysis of complex mixtures.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile:Water.

-

Chromatographic Separation: Separate the analyte using a reverse-phase C18 column.

-

Mass Spectrometry: Analyze the eluent using an ESI source, typically in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 mm ID x 50 mm, 1.8 µm particle size | Standard for reverse-phase separation of small organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation for efficient ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reverse-phase LC. |

| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute moderately hydrophobic compounds. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrazole nitrogens are basic and readily accept a proton. |

| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ ion. |

| MS/MS Experiment | Isolate precursor ion m/z 201.1; apply CID energy | To generate structurally informative fragment ions. |

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

The unique structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde gives rise to predictable fragmentation patterns derived from its constituent parts: the aromatic aldehyde and the substituted pyrazole ring.[12][13][14]

Predicted Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion (M⁺•) is expected to be clearly visible. The fragmentation will be dominated by cleavages characteristic of aromatic aldehydes and heterocyclic systems.[13][14][15]

Caption: Predicted EI fragmentation pathway for the analyte.

| m/z | Proposed Ion | Formula | Comments |

| 200 | [M]⁺• | [C₁₂H₁₂N₂O]⁺• | Molecular Ion. Expected to be of moderate to high abundance. |

| 199 | [M-H]⁺ | [C₁₂H₁₁N₂O]⁺ | Base Peak Candidate. Loss of the aldehydic hydrogen, a very common fragmentation for aldehydes.[13][14] |

| 171 | [M-CHO]⁺ | [C₁₁H₁₁N₂]⁺ | Loss of the formyl radical (•CHO), another characteristic aldehyde fragmentation.[13][14] |

| 144 | [M-CHO-HCN]⁺ | [C₁₀H₁₀N]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring fragment, a classic pyrazole cleavage.[12] |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Dimethylphenyl cation, resulting from cleavage of the N-phenyl bond. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement and loss from the m/z 105 fragment. |

Predicted ESI-MS/MS Fragmentation

In ESI, the molecule is protonated to form [M+H]⁺ at m/z 201. Tandem MS (MS/MS) of this ion will induce fragmentation. The pathways are often different from EI as they originate from an even-electron species.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

| Precursor m/z | Fragment m/z | Proposed Ion | Comments |

| 201.1 | 173.1 | [M+H - CO]⁺ | Loss of neutral carbon monoxide from the protonated aldehyde. |

| 201.1 | 120.1 | [C₈H₁₀N]⁺ | Protonated 3,4-dimethylaniline, resulting from cleavage of the N-phenyl bond. |

| 201.1 | 95.1 | [C₄H₃N₂O]⁺ | Pyrazole-4-carbaldehyde fragment cation. |

Data Validation and Trustworthiness

To ensure the highest confidence in identification, the following self-validating steps must be implemented:

-

High-Resolution Mass Spectrometry (HRMS): Whenever possible, acquire data on a high-resolution instrument (e.g., Q-TOF or Orbitrap). Confirm that the measured mass of the molecular ion is within 5 ppm of the theoretical exact mass (200.094963 Da).[15][16] This provides unequivocal confirmation of the elemental formula.

-

Isotopic Pattern: Observe the M+1 peak in the mass spectrum. For a molecule with 12 carbon atoms, the expected intensity of the M+1 peak should be approximately 13.2% of the M peak (12 x 1.1%). This helps validate the carbon count in the proposed formula.

-

Reference Standard: The ultimate confirmation is achieved by analyzing an authenticated reference standard of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde under identical conditions and confirming the match of retention times and mass spectra.

Conclusion

The mass spectrometric analysis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be robustly performed using either GC-MS with Electron Ionization or LC-MS/MS with Electrospray Ionization. Each technique offers unique and complementary data. EI provides a detailed fragmentation fingerprint ideal for structural elucidation and library matching, characterized by losses of H• (m/z 199) and CHO• (m/z 171). ESI provides confident molecular weight confirmation via the [M+H]⁺ ion (m/z 201) and predictable fragmentation in MS/MS experiments. By employing the protocols and interpretive frameworks detailed in this guide, researchers can achieve unambiguous identification and characterization of this important chemical entity.

References

- National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.

- Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Wyatt, M. F., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2109.

- Li, Y., et al. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 908, 62-69.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2023). Interpreting Mass Spectra.

- PubChem. (n.d.). 1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13(2).

- National Center for Biotechnology Information. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.

- OpenStax. (2023). Interpreting Mass Spectra. Organic Chemistry.

- Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra.

- Kádas, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 957-966.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Aldehydes. Whitman College.

- StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.

- Chem-Impex. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.

- ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vce.studypulse.au [vce.studypulse.au]

- 4. 1-(3,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde | C12H12N2O | CID 43542566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.whitman.edu [people.whitman.edu]

- 15. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Crystal Structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] The compound 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde represents a molecule of significant interest, combining the established pharmacophore of the pyrazole ring with a specific substitution pattern that can critically influence its steric and electronic properties, and thus its interaction with biological targets. Understanding the precise three-dimensional arrangement and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

While specific, publicly deposited crystal structure data for 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is not available at the time of this writing, this guide provides a comprehensive, field-proven framework for its synthesis, characterization, and complete crystallographic analysis. By synthesizing data from closely related, structurally resolved pyrazole-4-carbaldehyde analogs, we present a robust, self-validating methodology that will guide researchers in obtaining and interpreting the crystal structure of this and similar target molecules. This document explains the causality behind experimental choices, from synthetic strategy to the nuances of crystallographic refinement and the interpretation of supramolecular interactions.

Part 1: Synthesis and Crystallization

Rationale for Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5] This methodology is chosen for its reliability and high regioselectivity at the C4 position of the pyrazole ring, which is activated for electrophilic substitution. The reaction proceeds by creating a Vilsmeier reagent, a chloroiminium salt, from a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the pyrazole precursor.

An alternative and powerful strategy involves palladium-catalyzed cross-coupling reactions, which are ideal for functionalizing pyrazole triflates.[6][7] However, for the direct introduction of a formyl group onto a pre-formed pyrazole ring, the Vilsmeier-Haack approach is often more direct and atom-economical.

Proposed Synthetic Workflow

The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be efficiently achieved via a two-step process starting from the corresponding hydrazine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(3,4-Dimethylphenyl)-1H-pyrazole.

-

To a solution of 3,4-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3,4-dimethylphenyl)-1H-pyrazole.

-

-

Step 2: Synthesis of 1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

-

In a round-bottom flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C.

-

Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(3,4-dimethylphenyl)-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 3-5 hours.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Basify the solution with aqueous sodium hydroxide until pH > 9, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Protocol: Crystallization for X-ray Diffraction

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The goal is to achieve slow crystal growth to minimize defects.

-

Solvent Selection: Begin by testing the solubility of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane). An ideal solvent for recrystallization will dissolve the compound when hot but not when cold.

-

Recrystallization: Based on solubility tests, a common and effective method is recrystallization from a binary solvent system such as ethyl acetate/petroleum ether or ethanol/water.[8]

-

Dissolve the purified compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature.

-

Slowly add the less polar solvent (e.g., petroleum ether) dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the polar solvent to redissolve the precipitate, resulting in a saturated solution.

-

Cover the vessel and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C).

-

Colorless, prism-shaped crystals suitable for diffraction should form within 1-3 days.

-

Part 2: Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction: A Self-Validating Workflow

The following protocol describes a standard, self-validating workflow for determining the crystal structure.

Caption: Standard workflow for single-crystal X-ray structure determination.

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEX DUO or Rigaku Saturn724) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, typically at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[8][9] A full sphere of diffraction data is collected using ω and φ scans.

-

Data Reduction and Structure Solution: The collected raw data is processed to correct for instrumental factors, and the intensities are integrated. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecule.

-

Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low R-factors (R1, wR2) and a goodness-of-fit (S) value close to 1.[9]

Anticipated Crystallographic Data

Based on analyses of similar structures like 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, we can anticipate the key crystallographic parameters.[8][9] The data presented in the table below is from a related, published structure and serves as an illustrative example of what a researcher might expect.

| Parameter | Illustrative Value (Based on Analogs) |

| Chemical Formula | C₁₂H₁₂N₂O |

| Formula Weight | 200.24 |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~8 - 18 |

| b (Å) | ~4 - 11 |

| c (Å) | ~15 - 21 |

| α (°) | 90 or ~107 |

| β (°) | ~95 - 110 |

| γ (°) | 90 or ~93 |

| Volume (ų) | ~1200 - 1400 |

| Z | 4 |

| Dcalc (g/cm³) | ~1.3 |

| F(000) | ~424 |

| R₁ [I > 2σ(I)] | < 0.06 |

| wR₂ (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Table 1: Anticipated crystallographic data for the target compound, with values provided for illustrative purposes based on published analogs.[8][9]

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of all protons. Key signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), distinct singlets for the two methyl groups on the phenyl ring (~2.3 ppm), and characteristic multiplets for the aromatic protons on both the pyrazole and dimethylphenyl rings.

-

¹³C NMR: Will show a signal for the carbonyl carbon (~185 ppm) and distinct signals for all other carbon atoms, confirming the overall carbon framework.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 201.10.[10]

Part 3: Analysis of Molecular and Crystal Structure

Molecular Geometry

The core pyrazole ring is expected to be essentially planar. A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 3,4-dimethylphenyl ring. In related structures, this angle can vary significantly, from nearly coplanar to highly twisted, depending on the steric hindrance imposed by substituents.[9][11] For the title compound, a moderate twist is anticipated to minimize steric clash between the rings. This angle is critical as it defines the overall molecular conformation, which directly impacts how the molecule can fit into a biological receptor's binding pocket.

Supramolecular Interactions and Crystal Packing

The crystal packing is not merely a random aggregation of molecules but a highly ordered arrangement governed by intermolecular forces. For pyrazole-4-carbaldehydes, the following interactions are consistently observed and are expected to be key features in the crystal structure of the title compound:

-

C—H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. Weak C—H···O hydrogen bonds involving activated C-H donors (such as the aldehyde C-H or aromatic C-H groups) are highly probable. These interactions often link molecules into chains or dimers, forming the primary supramolecular synthons that guide the crystal packing.[9][11]

-

π–π Stacking: The aromatic pyrazole and dimethylphenyl rings provide opportunities for π–π stacking interactions. These can occur between adjacent molecules, further stabilizing the crystal lattice. The centroid-to-centroid distance for such interactions is typically in the range of 3.6-3.8 Å.[11]

Caption: Likely intermolecular interactions in the crystal lattice.

Part 4: Implications for Drug Design and Development

A detailed understanding of the crystal structure provides invaluable insights for drug development professionals:

-

Conformational Analysis: The experimentally determined dihedral angle between the rings provides a low-energy, solid-state conformation. This information is a critical input for computational docking studies, leading to more accurate predictions of binding modes with target proteins.

-

Pharmacophore Modeling: The precise location of hydrogen bond donors and acceptors (like the aldehyde oxygen) and hydrophobic regions (the dimethylphenyl group) allows for the refinement of pharmacophore models. This can guide the design of new derivatives with improved potency and selectivity.

-

Polymorphism Screening: Small molecules can often crystallize in multiple forms (polymorphs) with different physical properties, including solubility and bioavailability. A definitive crystal structure serves as the reference point for any polymorph screening studies, which are essential for pharmaceutical development and regulatory submission.

By following the comprehensive guide presented herein, researchers will be well-equipped to synthesize, crystallize, and definitively resolve the crystal structure of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, unlocking the structural insights necessary for advancing its potential as a lead compound in drug discovery.

References

-

Li, Q., Zhang, L., & Wang, B. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

-

Ather, A. Q., Tahir, M. N., Khan, M. A., Mehmood, K., & Chaudhry, F. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3170. [Link]

-

El-Hiti, G. A., Baashen, M. A., Al-Reqi, R. M., Hashim, H. A., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1331-1334. [Link]

-

Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

-

Tahir, M. N., et al. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o1031. [Link]

-

Štefane, B., & Polanc, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

-

ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

Kumar, V., & Hassan, M. I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

-

ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

-

Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

ResearchGate. (2021). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). [Link]

-

Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Journal of Advanced Scientific Research. (2021). A comprehensive review on pyrazole derivatives with its pharmacological applications. [Link]

-

PubChemLite. (n.d.). 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sciensage.info [sciensage.info]

- 5. chemmethod.com [chemmethod.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - 3-(2,5-dimethylphenyl)-1h-pyrazole-4-carbaldehyde (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Executive Summary

The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic organic chemistry, providing a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic systems.[1][2] This guide offers a comprehensive technical overview of its application in the synthesis of pyrazole-4-carbaldehydes, critical building blocks in modern drug discovery. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs, and the introduction of a formyl group at the C4 position unlocks a vast potential for further molecular elaboration.[3][4][5][6] This document details the underlying reaction mechanism, provides a field-proven experimental protocol, explores the reaction's scope and limitations, and offers practical troubleshooting advice to ensure successful and reproducible synthesis.

The Core Directive: Mechanism and Rationale

Understanding the "why" behind each step is critical for optimization and troubleshooting. The Vilsmeier-Haack reaction is not merely a mixing of reagents but a carefully orchestrated sequence of chemical transformations.

Formation of the Electrophile: The Vilsmeier Reagent

The reaction's true electrophile is the chloroiminium salt , commonly known as the Vilsmeier reagent. It is generated in situ from the reaction between a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[1][7][8][9]

The formation proceeds as follows:

-

The nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.

-

This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the highly electrophilic and resonance-stabilized chloroiminium cation.

This step is highly exothermic and moisture-sensitive. The causality for conducting this step at low temperatures (0–5 °C) is to control the reaction rate, prevent thermal degradation of the reagent, and ensure its complete formation before the introduction of the pyrazole substrate.[7]

Electrophilic Attack and Aromatic Substitution

The pyrazole ring is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, thus directing the formylation with high regioselectivity.[10][11]

The mechanism involves:

-

The π-electrons of the pyrazole ring attack the electrophilic carbon of the Vilsmeier reagent.

-

This forms a cationic intermediate, often referred to as a sigma complex.

-

Aromatization is restored through the loss of a proton from the C4 position, yielding a substituted iminium salt intermediate.

Hydrolysis to the Aldehyde

The final step is the hydrolysis of the iminium salt during the aqueous workup. The addition of water to the reaction mixture, typically by pouring it onto crushed ice, serves two purposes: it safely quenches the reactive POCl₃ and facilitates the hydrolysis of the iminium intermediate to the desired pyrazole-4-carbaldehyde.[11] Subsequent basification aids in neutralizing acidic byproducts and ensuring the final product is in its free form.

Visualization of the Reaction Mechanism

The following diagram illustrates the complete mechanistic pathway, from reagent formation to the final product.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. chemmethod.com [chemmethod.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Methodological & Application

Application Note: 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold for Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This application note provides a detailed guide on the synthesis and strategic utilization of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde , a key intermediate for the development of novel therapeutics. The aldehyde functionality at the C4 position serves as a versatile chemical handle, enabling the synthesis of diverse compound libraries targeting a range of pathologies, including cancer, inflammation, and microbial infections.[4][5] We present validated protocols for its synthesis via the Vilsmeier-Haack reaction, subsequent derivatization, and in vitro biological evaluation, offering researchers a practical framework for leveraging this high-potential scaffold in drug discovery programs.

Introduction and Scientific Context

Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][6][7] The structural rigidity of the pyrazole ring, combined with its capacity for hydrogen bonding and dipole interactions, allows it to serve as an effective pharmacophore for various biological targets.[3] The compound 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is of particular interest. The 1-phenylpyrazole core is a common feature in many active agents, while the 4-carbaldehyde group provides a reactive site for extensive chemical elaboration through reactions such as condensation, reductive amination, and Wittig olefination.[4][8] This enables the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | 884501-81-9[9] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

Strategic Importance in Drug Discovery

The true value of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde lies in its role as a foundational building block. The aldehyde group allows for the facile introduction of diverse functionalities, enabling the development of targeted inhibitors for various disease-related proteins.

Application in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The pyrazole scaffold is a key component in numerous kinase inhibitors.[10] Derivatives of pyrazole-4-carbaldehyde can be synthesized to target key oncogenic pathways such as PI3K/Akt/mTOR and VEGFR, effectively inhibiting tumor growth and angiogenesis.[10]

Application in Antimicrobial Agent Synthesis

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[11] Pyrazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[5][12] The carbaldehyde can be condensed with various nitrogen or sulfur nucleophiles (e.g., thiosemicarbazide) to generate Schiff bases and other heterocyclic systems with potent antimicrobial properties.[13]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and evaluation of derivatives based on 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles and the cyclization of hydrazones to form 4-formylpyrazoles.[4][14][15] The reaction proceeds via an electrophilic Vilsmeier reagent, which attacks the hydrazone to induce cyclization and formylation.

Causality: The use of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) generates the electrophilic chloromethyleniminium (Vilsmeier) reagent in situ. The reaction must be conducted under anhydrous conditions as the reagent is moisture-sensitive.[14] The hydrazone, formed from 3,4-dimethylacetophenone and phenylhydrazine, provides the necessary atoms for the pyrazole ring.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a solution of 3',4'-dimethylacetophenone (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Vilsmeier-Haack Cyclization:

-

Caution: Perform in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

-

In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (30 mmol, 3 equiv.) to 0 °C in an ice-salt bath.

-

Add POCl₃ (30 mmol, 3 equiv.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Dissolve the hydrazone (10 mmol) from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[14]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

The product will precipitate as a solid. Stir for 1 hour, then filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

-

Protocol 2: Derivatization via Reductive Amination

This protocol describes a general method to synthesize a library of amine derivatives, ideal for screening as kinase inhibitors.[10]

Causality: This one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the iminium ion to the corresponding amine without reducing the starting aldehyde, minimizing side reactions.

Step-by-Step Methodology:

-

To a solution of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) in 1,2-dichloroethane (10 mL), add the desired amine (e.g., morpholine, piperazine derivative) (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for evaluating the inhibitory potential of synthesized compounds against a target kinase (e.g., VEGFR2, PI3K).

Causality: The assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will block the kinase from consuming ATP, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay is a common commercial system for this purpose.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and test compound serial dilutions in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction:

-

In a 96-well white plate, add 5 µL of the test compound dilution or DMSO (for positive and negative controls).

-

Add 10 µL of a 2.5x solution of kinase and substrate.

-

To initiate the reaction, add 10 µL of a 2.5x ATP solution. The final volume is 25 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot percent inhibition versus log[inhibitor] concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[16]

Step-by-Step Methodology:

-

Prepare a 2-fold serial dilution of each test compound in DMSO, then dilute further in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Prepare a bacterial inoculum (e.g., S. aureus, E. coli) standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Representative Data

The following tables present hypothetical data for a series of derivatives synthesized from the title compound to illustrate expected outcomes from biological screening.

Table 1: Kinase Inhibition Data for Reductive Amination Derivatives

| Compound ID | Amine Moiety | Target Kinase | IC₅₀ (nM) |

| PYZ-001 | Morpholine | VEGFR2 | 250 |

| PYZ-002 | 4-Methylpiperazine | VEGFR2 | 85 |

| PYZ-003 | Aniline | VEGFR2 | 1200 |

| Sorafenib | (Reference) | VEGFR2 | 30 |

Table 2: Antimicrobial Activity for Condensation Derivatives

| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PYZ-THIO-01 | Thiosemicarbazone | 8 | 32 |

| PYZ-THIO-02 | N-phenylthiosemicarbazone | 4 | 16 |

| Ciprofloxacin | (Reference) | 0.5 | 0.25 |

Conclusion

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactive nature of its aldehyde functionality provide a robust platform for the rapid generation of diverse compound libraries. The protocols and strategic insights detailed in this note demonstrate its utility in developing novel kinase inhibitors, antimicrobial agents, and other potential therapeutics, empowering researchers to accelerate their drug discovery efforts.

References

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Becerra, D., Abonia, R., & Castillo Millán, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4723. [Link]

-

Kharbade, B. V., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(1), 143-146. [Link]

-

Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Diverse Biological Activities of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(2), 37-43. [Link]

-

Ren, J., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Scientific Reports, 13(1), 9801. [Link]

-

Baviskar, A. T., et al. (2013). Synthesis and reactions of pyrazole-4-carbaldehydes. ARKIVOC, 2013(v), 125-152. [Link]

-

Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10183-10197. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105338. [Link]

-

Abdel-Aziz, H. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4930. [Link]

-

Al-Omaim, W. S., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 22123. [Link]

-

Patel, J. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-8. [Link]

-

Singh, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-23. [Link]

-

Al-Suaily, K. A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1234. [Link]

-

Yi, X. H., et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 12(4), 806-814. [Link]

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 10), o2885. [Link]

-

Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemistry of Heterocyclic Compounds, 47(4), 451-460. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, (i), 196-245. [Link]

-

Prikler, S., et al. (2022). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1371. [Link]

-

Al-Ostath, R. A., et al. (2022). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry, 14(3), 200-213. [Link]

-

Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2110. [Link]

-

Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1549-1570. [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176-186. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. [Link]

-

Sroikham, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6820. [Link]

-

Gokalp, S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. [Link]

-

Sridharan, V., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(3), 1555-1566. [Link]

-

El-Sayed, N. F., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. sciensage.info [sciensage.info]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpsionline.com [jpsionline.com]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the Evaluation of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde Analogues as Anti-inflammatory Agents

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Notably, the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core, underscoring the therapeutic relevance of this heterocycle in targeting inflammatory pathways.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and anti-inflammatory evaluation of a specific class of pyrazole derivatives: analogues of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde. The strategic placement of the 3,4-dimethylphenyl group at the N1 position and the reactive carbaldehyde at the C4 position offers a versatile platform for generating a library of diverse analogues, such as Schiff bases, chalcones, and hydrazones, for structure-activity relationship (SAR) studies.

Herein, we delineate the synthetic rationale, provide detailed experimental protocols for both in vitro and in vivo assessment of anti-inflammatory activity, and discuss the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways.

I. Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and its Analogues

The synthetic strategy for generating analogues of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde commences with the synthesis of the core aldehyde scaffold, followed by its derivatization.

Synthesis of the Core Scaffold: 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. The likely precursor for this synthesis is 1-(3,4-dimethylphenyl)-1H-pyrazole, which can be synthesized through the condensation of 3,4-dimethylphenylhydrazine with a suitable three-carbon synthon.

The subsequent Vilsmeier-Haack formylation proceeds via an electrophilic substitution mechanism, where the pyrazole ring acts as the nucleophile.

Protocol 1: Synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

-

Step 1: Preparation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask to 0°C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Step 2: Formylation. Dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Step 3: Reaction and Work-up. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it cautiously into a beaker of crushed ice.

-

Step 4: Neutralization and Isolation. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Step 5: Purification. Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Synthesis of Analogues: Schiff Bases, Chalcones, and Hydrazones

The aldehyde functionality at the C4 position of the pyrazole ring is a versatile handle for generating a diverse library of analogues.

Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. This reaction is a straightforward and efficient way to introduce a wide variety of substituents. Schiff bases of heterocyclic compounds have demonstrated significant anti-inflammatory activities.[6][7][8]

Protocol 2: General Synthesis of Schiff Base Analogues

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in absolute ethanol. Add a primary aromatic or aliphatic amine (1 equivalent) to the solution.

-

Step 2: Catalysis and Reflux. Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Fit the flask with a condenser and reflux the reaction mixture for 4-8 hours.

-

Step 3: Product Isolation. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. If not, the volume of the solvent can be reduced under a vacuum to induce precipitation.

-

Step 4: Purification. Filter the solid product, wash it with cold ethanol, and dry it. Recrystallization from a suitable solvent will yield the pure Schiff base.

Chalcones are α,β-unsaturated ketones that form the central core of many biologically active compounds and are known to possess anti-inflammatory properties.[9][10] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone in the presence of a base.

Protocol 3: General Synthesis of Chalcone Analogues

-

Step 1: Reaction Setup. Dissolve 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Step 2: Base-catalyzed Condensation. Add an aqueous solution of a base, such as sodium hydroxide (20-40%), dropwise to the stirred mixture at room temperature.

-